![molecular formula C9H8ClFO5S B6617169 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid CAS No. 1375471-59-2](/img/structure/B6617169.png)
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid
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Overview
Description
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group, an ethoxy group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid typically involves multiple steps. One common method starts with the chlorosulfonation of 2-ethoxy-3-fluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group under specific conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve mild temperatures and the presence of a base to neutralize the by-products.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from the reduction of the chlorosulfonyl group.
Scientific Research Applications
Organic Synthesis
5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is widely used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions:
- Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives.
- Hydrolysis and Reduction: The chlorosulfonyl group can be hydrolyzed to yield sulfonic acids or reduced to form sulfonyl derivatives using reagents like lithium aluminum hydride (LiAlH4) .
Medicinal Chemistry
This compound serves as a vital building block in the development of pharmaceuticals. It is particularly useful in synthesizing sulfonamide-based drugs, which are known for their antibacterial properties. The ability to modify the chlorosulfonyl group enhances the biological activity of the resulting compounds, making them effective against various pathogens .
Material Science
In material science, this compound is utilized in the preparation of functionalized polymers. The incorporation of this compound into polymer matrices can impart specific properties such as increased thermal stability and enhanced mechanical strength. This makes it valuable for developing advanced materials used in coatings, adhesives, and composites .
Analytical Chemistry
The compound is employed in analytical chemistry for developing reagents and standards for chemical analysis. Its reactivity allows it to form stable derivatives with various analytes, facilitating accurate detection and quantification in complex samples .
Case Study 1: Synthesis of Sulfonamide Drugs
A study demonstrated the use of this compound as a precursor for synthesizing novel sulfonamide derivatives. These derivatives exhibited significant antibacterial activity against resistant strains of bacteria, showcasing the compound's potential in drug development.
Case Study 2: Polymer Functionalization
Research highlighted the incorporation of this compound into polyvinyl chloride (PVC) to enhance its thermal properties. The modified PVC showed improved heat resistance and mechanical performance, indicating its applicability in high-temperature environments.
Mechanism of Action
The mechanism of action of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the chlorosulfonyl group, which can react with nucleophiles to form new bonds. The ethoxy and fluorine groups can influence the reactivity and stability of the compound, making it a versatile reagent in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(chlorosulfonyl)-2-fluorobenzoic acid
- 5-(chlorosulfonyl)salicylic acid
- Chlorosulfonyl isocyanate
Uniqueness
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is unique due to the combination of its functional groups. The presence of the ethoxy group provides additional reactivity compared to similar compounds, allowing for more diverse chemical transformations. The fluorine atom also imparts unique electronic properties, which can influence the compound’s behavior in various reactions .
Biological Activity
5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a chlorosulfonyl group, an ethoxy substituent, and a fluorine atom on a benzoic acid backbone. The presence of these functional groups contributes to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 2-ethoxy-3-fluorobenzoic acid and chlorosulfonyl chloride.
- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to minimize side reactions.
- Purification : The product is purified using recrystallization or chromatography techniques.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chlorosulfonyl group enhances electrophilicity, allowing for nucleophilic attack by biological molecules, which can lead to inhibition of key enzymatic activities.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
M-HeLa | 5.4 |
MCF-7 | 8.1 |
P388 Lymphatic Leukemia | 4.7 |
These values indicate that the compound exhibits potent growth inhibitory effects, suggesting its potential use in cancer therapy.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial for tumor cell proliferation. For example, it was observed to inhibit thymidylate synthase activity, which is essential for DNA synthesis in rapidly dividing cells.
Case Studies
-
Study on Anticancer Properties :
A study evaluated the anticancer effects of various derivatives of benzoic acid, including this compound. The results indicated that this compound significantly induced apoptosis in cancer cells through mitochondrial pathways, leading to increased DNA damage and cell death . -
Inhibition of Metastasis :
Another investigation focused on the compound's ability to inhibit metastasis in melanoma models. The results demonstrated a reduction in metastatic spread when treated with this compound, highlighting its potential as a therapeutic agent against metastatic cancers .
Properties
IUPAC Name |
5-chlorosulfonyl-2-ethoxy-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO5S/c1-2-16-8-6(9(12)13)3-5(4-7(8)11)17(10,14)15/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINDCBVAWDTMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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